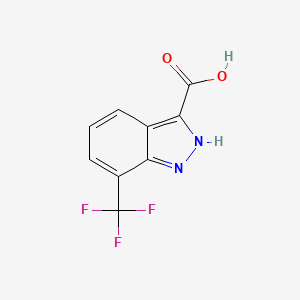

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid

Overview

Description

7-(Trifluoromethyl)-1H-indazole-3-carboxylic acid, also known as TFICA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFICA belongs to the class of heterocyclic compounds and has a molecular weight of 236.16 g/mol.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The structural aspects of fluorinated indazoles, including 7-(trifluoromethyl)-1H-indazole-3-carboxylic acid, have been extensively studied to understand the impact of fluorine substitution on their supramolecular architecture. For instance, research has demonstrated that the replacement of a hydrogen atom with a fluorine atom in NH-indazoles leads to significant changes in their crystal structure and supramolecular interactions. These compounds, including 3-trifluoromethyl-1H-indazole, exhibit unique crystallization behaviors, forming catemers and helices, which are the first examples of indazoles crystallizing in such forms. This study highlights the importance of supramolecular interactions, like hydrogen bonds and aromatic interactions, in determining the crystalline properties of these compounds (Teichert et al., 2007).

Synthetic Building Blocks

7-Substituted or 3,7-disubstituted 1H-indazoles, including those derived from this compound, serve as potent building blocks for the synthesis of novel indazole scaffolds. The efficient synthesis of these compounds, facilitated by palladium cross-coupling reactions, illustrates their utility in creating diverse indazole derivatives. This approach provides a versatile toolkit for chemists to develop new compounds with potential applications in medicinal chemistry and material science (Cottyn et al., 2007).

Molecular Fluorescence

The development of highly fluorescent dyes incorporating the indazole structure, such as those based on this compound, represents another area of research application. These compounds, featuring conformationally restrained pyrazolylpyrene chromophores, exhibit bright fluorescence and are of interest for sensing applications in strongly acidic environments. Their behavior as weak bases and the substantial changes in their emission spectra upon protonation demonstrate their potential in the development of new fluorescent probes (Wrona-Piotrowicz et al., 2022).

Coordination Polymers

Research into the coordination chemistry of this compound has led to the synthesis of novel coordination polymers. For example, sodium and lithium one-dimensional coordination polymers with this acid have been synthesized, revealing insights into their crystal structures, vibrational spectra, and electronic properties through DFT calculations. These studies provide foundational knowledge for the design of metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Szmigiel-Bakalarz et al., 2020).

properties

IUPAC Name |

7-(trifluoromethyl)-2H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-1-2-4-6(5)13-14-7(4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQQEWUHMVGQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1486352.png)

![N-[(2,6-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1486354.png)

![N-[2-(3-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1486355.png)

![N-[(2-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486359.png)

![5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1486361.png)

![2-{4-[2-Methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B1486364.png)